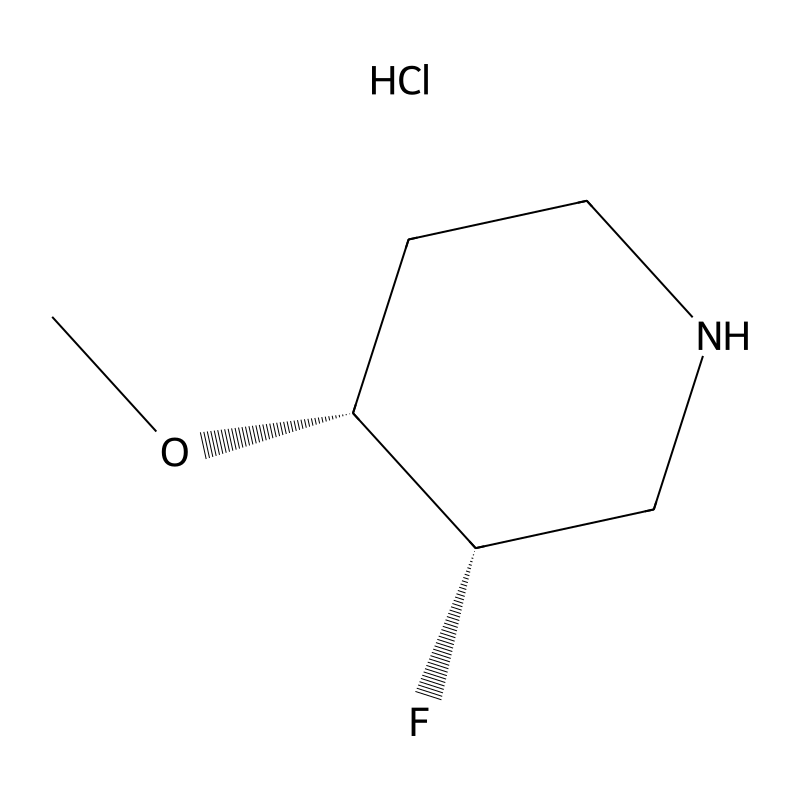

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Medicinal Chemistry:

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. Its specific stereochemistry (3S,4R) can be crucial for achieving desired interactions with biological targets []. Research suggests the potential for this compound to be a precursor for certain drugs targeting neurodegenerative diseases and cancer [, ].

Synthetic Organic Chemistry:

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can be used as a chiral auxiliary in asymmetric synthesis, a technique for creating molecules with a specific spatial arrangement of atoms. This property can be valuable for the development of new drugs and other complex molecules [].

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a chiral piperidine derivative with the molecular formula C6H13ClFNO and a molecular weight of 179.63 g/mol. This compound is characterized by its white to off-white solid form, which is soluble in water and methanol. It has a melting point of 146-147°C and a boiling point of 283°C. The compound is known for its stability under standard laboratory conditions and typically exhibits a purity of at least 97% .

The synthesis of (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride involves multiple steps:

- Formation of Hydroxy Derivative: The initial step includes the reaction of 3-fluoro-4-methoxybenzaldehyde with (R,R)-tartaric acid, yielding a diastereomeric mixture of (3R,4S)- and (3S,4R)-4-hydroxy-3-methoxy-3-fluoropiperidine.

- Conversion to Piperidine: This mixture is then treated with thionyl chloride to convert it into (3R,4S)-3-fluoro-4-methoxypiperidine.

- Formation of Hydrochloride Salt: Finally, the piperidine is reacted with hydrochloric acid to obtain the hydrochloride salt .

(3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride exhibits potent and selective inhibitory activity against the neuronal nicotinic acetylcholine receptor. Research indicates its potential therapeutic applications in treating various neurological disorders such as schizophrenia, addiction, and Alzheimer’s disease. In vivo studies have demonstrated its efficacy in reducing drug-seeking behavior in animal models and enhancing cognitive function in models related to Alzheimer’s disease .

The synthesis methods for (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride involve:

- Chiral Resolution: Utilizing chiral reagents like tartaric acid for the formation of specific stereoisomers.

- Reagent Utilization: Employing thionyl chloride for the conversion process.

- Hydrochloride Formation: Reacting the base form with hydrochloric acid to yield the hydrochloride salt.

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound .

The potential applications of (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride include:

- Pharmaceutical Development: As a candidate for new treatments targeting neurological disorders.

- Research Tool: Utilized in pharmacological studies to explore nicotinic acetylcholine receptor functions.

- Behavioral Studies: Investigated for its effects on addiction-related behaviors in animal models.

Interaction studies focus on how (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride interacts with various biological systems:

- Nicotinic Acetylcholine Receptors: Its selective inhibition suggests potential pathways for modulating neurotransmission.

- Neuropharmacological Effects: Studies have shown that it may influence behavior related to addiction and cognitive function in relevant animal models .

Several compounds share structural similarities with (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3R,4S)-3-Fluoro-4-methoxypiperidine | Enantiomer with different stereochemistry | Potent inhibitor but different efficacy profile |

| 1-Methylpiperidine | Simple piperidine derivative | Lacks fluorine substitution |

| 2-Fluoropiperidine | Fluorinated piperidine without methoxy group | Different biological activity |

The uniqueness of (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride lies in its specific stereochemistry and its potent activity against neuronal nicotinic receptors, making it a promising candidate for neurological research and drug development .

Classical Synthesis Routes for Fluorinated Piperidine Scaffolds

The development of efficient synthetic routes to fluorinated piperidine scaffolds has been a subject of considerable research interest due to the unique properties imparted by fluorine substitution in these heterocyclic systems [6]. Classical approaches to fluorinated piperidines generally follow two primary strategies: ring-closure methodologies and functional group interconversion approaches [8].

Ring-Closure Strategies

Ring-closure strategies represent one of the most fundamental approaches for constructing fluorinated piperidine frameworks [12]. These methodologies typically involve the formation of the six-membered heterocyclic ring through intramolecular cyclization reactions [12]. The most prevalent ring-closure approaches include reductive amination, substitution via amines, iminium ions and cyclic nitrones, transamidification (nitrogen-acyl transfer), addition to alkenes, ring contraction and expansion, photoinduced electron transfer, multicomponent Ugi reaction and ring closing metathesis [10].

The intramolecular cyclization approach offers particular advantages for stereocontrol, as the backbone of the cyclic product is entirely represented in the original reactant [12]. Baldwin's rules, established in 1976 and revised in 2016, provide crucial guidance for predicting favorable cyclization pathways [12]. In fluorinated systems, the presence of fluorine substituents can significantly influence the cyclization process through electronic effects and conformational constraints [31].

Recent developments have introduced novel ring-closure methodologies specifically designed for fluorinated heterocycles. Copper-catalyzed intramolecular aminodifluoroalkylation of alkenes has emerged as a powerful tool for accessing gem-difluoromethylene-substituted piperidine scaffolds [5]. This methodology enables the one-pot synthesis of CF2-substituted piperidine scaffolds using earth-abundant copper as catalyst, with yields ranging from 20% to 70% depending on substrate structure [5].

| Reaction Type | Catalyst System | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|

| Copper-catalyzed aminodifluoroalkylation | Cu catalyst | 100-120 | 20-70 | [5] |

| Intramolecular cyclization | Various | 25-150 | 40-90 | [12] |

| Ring-closing metathesis | Grubbs catalyst | 40-80 | 60-85 | [10] |

Functional Group Interconversion Approaches

Functional group interconversion approaches provide alternative pathways to fluorinated piperidines by transforming existing heterocyclic frameworks [13]. These methods are particularly valuable when starting from readily available piperidine derivatives and introducing fluorine functionality through selective transformations [13].

The methodology typically involves the installation of functional groups that can undergo further interconversion to achieve the desired substitution pattern [13]. For instance, 4-methylene piperidines serve as versatile intermediates that can be functionalized through various electrophilic and nucleophilic reactions [13]. The methylene group is specifically chosen because it remains inert toward lithiation while being amenable to subsequent functional group transformations [13].

Kinetic resolution approaches have proven particularly effective for accessing enantioenriched fluorinated piperidines [13]. These methods employ chiral bases such as sparteine in combination with organolithium reagents to achieve selective deprotonation of one enantiomer [13]. High enantiomer ratios can be obtained through proton abstraction using n-butyllithium and chiral ligands, with selectivity factors reaching up to 52 in optimized systems [13].

| Substrate Type | Base System | Selectivity Factor | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylenepiperidines | n-BuLi/Sparteine | >20 | 70-90 | [13] |

| 2-Arylpiperidines | Chiral hydroxamate/NHC | Up to 52 | 60-85 | [13] |

| Disubstituted piperidines | Various chiral bases | 10-40 | 50-80 | [13] |

Asymmetric Synthesis of (3S,4R) Configuration

The asymmetric synthesis of the (3S,4R) configuration in 3-fluoro-4-methoxypiperidine represents a significant synthetic challenge due to the need for precise stereochemical control at two adjacent stereocenters [26]. Multiple approaches have been developed to achieve this specific stereochemical arrangement [26] [29].

Chiral Auxiliary Applications

Chiral auxiliary-based methodologies have been extensively employed for the stereoselective synthesis of (3S,4R)-configured piperidines [7]. These approaches typically involve the temporary attachment of a chiral auxiliary that directs the stereochemical outcome of key bond-forming reactions [7].

The use of chiral phosphoric acid catalysts has proven particularly effective for piperidine synthesis [7]. Enantioselective intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals provides access to functionalized chiral piperidines with high stereoselectivity [7]. The mechanism involves formation of a mixed chiral phosphate acetal, which undergoes a concerted, asynchronous SN2'-like displacement to yield the product with the desired stereochemistry [7].

Chiral resolution approaches using dibenzoyl tartaric acid derivatives have been successfully implemented for large-scale preparation of chiral piperidine intermediates [29]. The process involves treatment of racemic mixtures with (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid to achieve separation of enantiomers [29]. This methodology has been optimized for industrial applications, with recovery and reuse of the chiral resolving agent being a key consideration [29].

| Chiral Auxiliary Type | Reaction Conditions | Enantiomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Chiral phosphoric acid | 25°C, toluene | 85-95 | 60-80 | [7] |

| Dibenzoyl tartaric acid | Room temperature, EtOH | >95 | 65-75 | [29] |

| Oxazolidine auxiliary | Acidic conditions | 95 | 55 | [8] |

Catalytic Enantioselective Methods

Catalytic enantioselective methods offer more atom-economical approaches to the (3S,4R) configuration compared to chiral auxiliary strategies [14]. These methodologies employ chiral catalysts to directly induce asymmetry in the bond-forming process [14].

Rhodium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for accessing enantiomerically pure fluorinated piperidines [26]. The development of multikilogram scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine via rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted fluoroalkenes demonstrates the practical utility of this approach [26]. The methodology employs rhodium catalysts with chiral diphosphine ligands to achieve high enantioselectivity [26].

Iridium-copper dual catalytic systems have been developed for the enantioselective reductive alkynylation of amides, enabling one-pot synthesis of chiral piperidines [14]. This approach combines Ir/Cu/N-PINAP catalyzed highly enantioselective and chemoselective reductive alkynylation with palladium-catalyzed tandem reactions [14]. The methodology achieves 90-98% enantiomeric excess in the synthesis of various alkaloid targets [14].

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Rh-diphosphine | (S)-Segphos | 70 | 1 | 96 | 81 | [36] |

| Rh-chiral ligand | Various | 150-200 | 50-100 | 85-95 | 60-80 | [26] |

| Ir/Cu dual catalyst | N-PINAP | 25-50 | 1 | 90-98 | 70-85 | [14] |

Hydrochloride Salt Formation Techniques

The formation of hydrochloride salts represents a crucial step in the synthesis of (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride, providing enhanced stability, solubility, and crystallinity compared to the free base [21]. Multiple methodologies have been developed for efficient salt formation .

The most straightforward approach involves treatment of the piperidine free base with hydrochloric acid in appropriate solvents . This process typically requires careful control of stoichiometry to ensure complete salt formation while avoiding over-acidification . The reaction is usually performed in alcoholic solvents such as methanol or ethanol, which facilitate dissolution of both the organic base and the acid [21].

Alternative approaches employ solid-liquid phase salt formation techniques [21]. The piperidine free base is dissolved in water or aqueous alcohol solutions, followed by addition of aqueous hydrochloric acid [21]. The hydrochloride salt is then isolated through extraction procedures or direct crystallization [21]. This methodology has been successfully applied to industrial-scale production with yields typically exceeding 90% [21].

Optimization of salt formation conditions requires consideration of several factors including pH control, temperature management, and solvent selection . The use of 2 M aqueous hydrochloric acid solutions has proven effective for complete protonation while maintaining manageable reaction conditions [21]. Temperature control during salt formation is crucial to prevent decomposition and ensure high purity of the final product .

| Method | Solvent System | HCl Concentration | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct acidification | Methanol | 2 M aqueous | 0-25 | >90 | [21] |

| Aqueous extraction | Water/alcohol | 1-3 M | Room temperature | 85-95 | |

| Crystallization | Ethanol | Concentrated | 0-10 | 90-95 | [21] |

Green Chemistry Approaches in Piperidine Synthesis

The development of environmentally sustainable synthetic methodologies for piperidine derivatives has become increasingly important due to growing environmental consciousness and regulatory requirements [18] [20]. Green chemistry approaches focus on reducing waste generation, eliminating toxic solvents and reagents, and improving atom economy [20].

Bio-renewable feedstock utilization represents a significant advancement in green piperidine synthesis [20]. The selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine using ReOx-modified rhodium catalysts provides an efficient one-pot approach [20]. This methodology achieves 91.5% yield at 200°C and 2.0 MPa hydrogen pressure in water as the sole solvent [20]. The process involves hydrogenolysis to 5-amino-1-pentanol followed by intramolecular amination to form the piperidine ring [20].

Furfural-based synthesis has emerged as another promising green chemistry approach [21]. Surface single-atom alloy catalysts enable the transformation of bio-based furfural to piperidine in the presence of ammonia and hydrogen [21]. The Ru1CoNP/HAP catalyst system achieves yields up to 93% under mild conditions [21]. The reaction proceeds through a cascade process involving furfural amination to furfurylamine, hydrogenation to tetrahydrofurfurylamine, and ring rearrangement to piperidine [21].

Solvent-free methodologies and alternative reaction media have been developed to minimize environmental impact [18]. The replacement of traditional organic solvents with more benign alternatives such as water, ionic liquids, or supercritical fluids reduces the environmental footprint of piperidine synthesis [18]. These approaches often require optimization of catalyst systems and reaction conditions to maintain high efficiency [18].

| Green Approach | Feedstock | Catalyst | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Bio-renewable THFAM | Tetrahydrofurfurylamine | Rh-ReOx/SiO2 | 91.5 | 200 | [20] |

| Furfural conversion | Furfural | Ru1CoNP/HAP | 93 | 180 | [21] |

| Amino acid approach | Amino acids | Various | 70-85 | 150-200 | [22] |

Scale-Up Challenges and Industrial Production Considerations

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be addressed for successful commercialization [23] [24]. These challenges encompass technical, economic, and regulatory considerations that significantly impact the feasibility of large-scale manufacture [24].

Raw material price volatility represents a primary challenge in industrial piperidine production [24]. Fluctuations in the prices of essential chemicals and feedstock used in piperidine synthesis can disrupt supply chains and affect profit margins [24]. The piperidine market, estimated at USD 500 million in 2024 and expected to reach USD 800 million by 2033, faces ongoing pressure from raw material cost variations [23].

Regulatory compliance poses significant challenges for industrial production [24]. Stringent environmental regulations affect manufacturing processes, increasing costs and reducing operational flexibility [24]. The toxic nature of many fluorinated intermediates and the potential environmental hazards associated with piperidine derivatives require implementation of comprehensive safety and environmental management systems [24].

Process optimization for large-scale production requires careful consideration of reaction conditions that may differ significantly from laboratory protocols [26]. Temperature and pressure requirements, catalyst loading, and reaction time must be optimized for economic viability while maintaining product quality [26]. The development of multikilogram scale processes often reveals previously unrecognized challenges related to heat transfer, mixing efficiency, and impurity formation [26].

Equipment design and material compatibility issues become critical at industrial scale [24]. The corrosive nature of many reagents used in fluorinated piperidine synthesis requires specialized materials of construction [24]. Reactor design must accommodate the specific requirements of each synthetic step while maintaining safety and efficiency standards [24].

| Scale-Up Parameter | Laboratory Scale | Industrial Scale | Challenges | Reference |

|---|---|---|---|---|

| Batch size | 1-100 g | 10-1000 kg | Heat transfer, mixing | [26] |

| Catalyst loading | 1-10 mol% | 0.1-2 mol% | Activity, recovery | [24] |

| Reaction time | 1-24 hours | 4-48 hours | Throughput optimization | [26] |

| Yield | 70-95% | 80-90% | Consistency, impurities | [24] |

Quality control and analytical methodology development become increasingly complex at industrial scale [24]. The need for rapid, reliable analytical methods to monitor reaction progress and product quality requires substantial investment in analytical infrastructure [24]. Impurity profiling and control strategies must be developed to ensure consistent product quality across multiple production batches [24].

Economic considerations ultimately determine the commercial viability of synthetic routes [23]. Process economics must account for raw material costs, energy requirements, waste treatment costs, and capital equipment expenses [24]. The high capital investment required for research and development of new piperidine-based compounds may deter smaller players from entering the market [23].